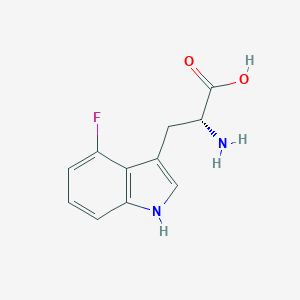

(R)-2-アミノ-3-(4-フルオロ-1H-インドール-3-イル)プロパン酸

概要

説明

®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid is an indole derivative with significant biological and chemical properties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

科学的研究の応用

Chemistry: In chemistry, ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology: Biologically, this compound has shown potential in the study of enzyme interactions and receptor binding. Its indole moiety is known to interact with various biological targets, making it a valuable tool in biochemical research .

Medicine: In medicine, indole derivatives, including ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, are investigated for their therapeutic potential. They have been studied for their anticancer, antiviral, and anti-inflammatory properties .

Industry: Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its unique properties make it suitable for various applications, including drug development and material synthesis .

作用機序

Target of Action

4-Fluoro-D-tryptophan, also known as ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, is a fluorinated derivative of the essential amino acid tryptophan . It has been used to label bacterial arginyl-trna synthetases for conformational analysis .

Mode of Action

It is known to interact with its targets, such as bacterial arginyl-tRNA synthetases, and can be used for conformational analysis . The fluorine atom in the compound may alter the electronic properties of the indole ring, potentially affecting its interactions with target proteins .

Biochemical Pathways

As a derivative of tryptophan, it may potentially influence pathways involving tryptophan metabolism .

Pharmacokinetics

The introduction of a fluorine atom into organic compounds can enhance their bioavailability, stability, and half-life .

Result of Action

It has been used to label bacterial arginyl-trna synthetases for conformational analysis and to label myoglobins and hemoglobins for nmr spectra analysis .

Action Environment

The presence of a fluorine atom in the compound can enhance its stability and resistance to metabolic degradation .

生化学分析

Biochemical Properties

4-Fluoro-D-tryptophan interacts with various enzymes, proteins, and other biomolecules. It is known to be involved in the metabolism of tryptophan via the serotonin and kynurenine pathways . The enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) play a key role in its metabolism . The nature of these interactions is complex and involves various biochemical reactions .

Cellular Effects

The effects of 4-Fluoro-D-tryptophan on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to have an impact on the function of intestinal epithelial cells .

Molecular Mechanism

The molecular mechanism of action of 4-Fluoro-D-tryptophan involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to interact with the L-type amino acid transporter, which is the dominant transport mechanism for most tryptophan derivatives .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Fluoro-D-tryptophan can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 4-Fluoro-D-tryptophan vary with different dosages in animal models

Metabolic Pathways

4-Fluoro-D-tryptophan is involved in the metabolic pathways of tryptophan, including the serotonin and kynurenine pathways . It interacts with enzymes such as IDO and TDO, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

4-Fluoro-D-tryptophan is transported and distributed within cells and tissues. The L-type amino acid transporter is the dominant transport mechanism for this compound . It can also interact with other transporters or binding proteins, and can have effects on its localization or accumulation within cells .

Subcellular Localization

The subcellular localization of 4-Fluoro-D-tryptophan and its effects on activity or function can vary. It has been shown to have high membrane-penetrating activity, with strong nuclear and nucleolar localization ability in cancer cells . This could be influenced by any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, typically involves the construction of the indole ring system. Common synthetic methods include the Fischer indole synthesis, Bartoli indole synthesis, and the Leimgruber-Batcho indole synthesis . These methods often require specific catalysts, solvents, and reaction conditions to achieve high yields and purity.

Industrial Production Methods: Industrial production of indole derivatives may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products: The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield indole oxides, while substitution reactions can introduce various substituents onto the indole ring .

類似化合物との比較

Tryptophan: An essential amino acid with an indole moiety, involved in protein synthesis and precursor to serotonin.

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.

Uniqueness: ®-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid is unique due to the presence of the fluorine atom at the 4-position of the indole ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, enhancing its stability, bioavailability, and interaction with biological targets .

生物活性

(R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid, also known as 5-Fluoro-D-Tryptophan, is an amino acid derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula and a molecular weight of approximately 222.22 g/mol, is structurally modified from the natural amino acid tryptophan by the addition of a fluorine atom at the 4-position of the indole ring. This modification can significantly influence its biological properties, particularly in pharmacology and biochemistry.

| Property | Value |

|---|---|

| IUPAC Name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid |

| CAS Number | 110221-04-0 |

| Molecular Formula | |

| Molecular Weight | 222.22 g/mol |

| SMILES | NC(CC1=CNC2=C1C(F)=CC=C2)C(O)=O |

Biological Activity Overview

The biological activity of (R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid has been studied in various contexts, particularly its effects on cancer cells, antimicrobial properties, and potential neuroprotective effects.

Anticancer Activity

Research indicates that (R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid exhibits cytotoxic effects against several cancer cell lines. A study highlighted that compounds derived from tryptophan analogs, including this fluorinated variant, demonstrated significant inhibition of cell growth in human leukemia cells (CEM), with IC50 values indicating potent activity . The mechanism of action appears to involve apoptosis induction and disruption of cellular metabolism.

Antimicrobial Properties

In addition to its anticancer potential, (R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid has been evaluated for antimicrobial activity. Studies have shown that derivatives of tryptophan can inhibit the growth of various bacterial strains. The presence of the fluorine atom enhances the hydrophobic character of the molecule, potentially increasing its membrane permeability and efficacy as an antimicrobial agent .

Neuroprotective Effects

Emerging evidence suggests that (R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid may have neuroprotective properties. Its structural similarity to neurotransmitters allows it to interact with various receptors in the central nervous system. Some studies have indicated that this compound could play a role in mitigating oxidative stress and inflammation related to neurodegenerative diseases .

Case Studies and Research Findings

Several studies have explored the biological activities associated with (R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid:

- Study on Anticancer Activity : A study assessed the cytotoxicity of fluorinated tryptophan derivatives on human cancer cell lines. Results showed that (R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid had an IC50 value significantly lower than non-fluorinated analogs, indicating enhanced anticancer activity .

- Antimicrobial Testing : Another research project tested various derivatives against bacterial strains. The fluorinated derivative exhibited a broader spectrum of activity compared to its non-fluorinated counterparts, with minimum inhibitory concentrations (MICs) demonstrating effective inhibition at low concentrations .

- Neuroprotection Studies : A review highlighted potential applications in treating neurodegenerative disorders. The compound's antioxidant properties were assessed through in vitro models, showing significant protective effects against oxidative damage in neuronal cells .

特性

IUPAC Name |

(2R)-2-amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBQMEYEKKWIKC-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)F)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10350902 | |

| Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110221-04-0 | |

| Record name | (R)-2-Amino-3-(4-fluoro-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10350902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。